![molecular formula C21H22N2O4 B3504748 N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3504748.png)
N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide
Overview
Description
N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MI-2, is a small molecule inhibitor of the MALT1 protease. MALT1 is an important protein in the immune system, and its dysregulation has been linked to various diseases, including cancer and autoimmune disorders. MI-2 has shown promising results in preclinical studies, making it a potential candidate for further research and development.
Mechanism of Action
N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide works by binding to the active site of MALT1, which is a protease that cleaves specific proteins involved in immune signaling. By inhibiting MALT1, N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide blocks the activation of immune cells and prevents the release of pro-inflammatory cytokines. This leads to a reduction in inflammation and immune cell activation, which can be beneficial in the treatment of cancer and autoimmune disorders.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. In autoimmune disorders, N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to suppress the activation of immune cells and reduce inflammation. N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying MALT1 biology. N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to have good potency and selectivity for MALT1, which reduces the risk of off-target effects. However, N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain assays. N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide also has limited stability in vivo, which may affect its efficacy in animal models.
Future Directions
There are several potential future directions for research on N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide analogs with improved pharmacokinetic properties and potency. Another area of interest is the investigation of N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, the role of MALT1 in other diseases, such as infectious diseases and neurodegenerative disorders, could be explored using N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide as a tool. Overall, N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has shown promise as a potential therapeutic agent for cancer and autoimmune disorders, and further research is needed to fully explore its potential.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been studied extensively in preclinical models of cancer and autoimmune disorders. In cancer, N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the growth and survival of cancer cells by blocking the activity of MALT1. This has been demonstrated in various types of cancer, including lymphoma, multiple myeloma, and solid tumors. In autoimmune disorders, N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to suppress the activation of immune cells that contribute to the development of these diseases.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13(2)10-11-23-20(25)15-9-8-14(12-16(15)21(23)26)19(24)22-17-6-4-5-7-18(17)27-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZDJPQEKXBSHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.